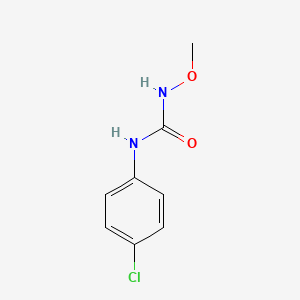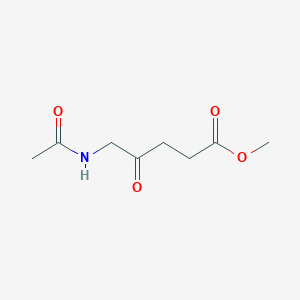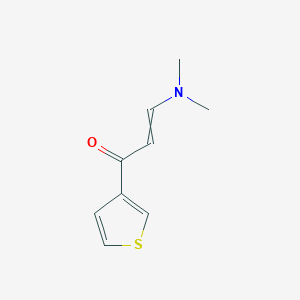
4-(Bis(2-(diphenylphosphino)ethyl)carbamoyl)phthalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bis(2-(diphenylphosphino)ethyl)carbamoyl)phthalic acid is a complex organic compound known for its unique structure and properties. It is primarily used in various chemical reactions and industrial applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bis(2-(diphenylphosphino)ethyl)carbamoyl)phthalic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of benzene-1,2-dicarboxylic acid with diphenylphosphanyl reagents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium complexes to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-(Bis(2-(diphenylphosphino)ethyl)carbamoyl)phthalic acid undergoes various types of chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions with alkyl halides to form quaternary phosphonium salts.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Aplicaciones Científicas De Investigación
4-(Bis(2-(diphenylphosphino)ethyl)carbamoyl)phthalic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(Bis(2-(diphenylphosphino)ethyl)carbamoyl)phthalic acid involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include metal centers in catalytic systems, and the pathways involved often include oxidative addition, transmetalation, and reductive elimination steps .
Comparación Con Compuestos Similares
Similar Compounds
- Phthalic acid (1,2-benzenedicarboxylic acid)
- Isophthalic acid (1,3-benzenedicarboxylic acid)
- Terephthalic acid (1,4-benzenedicarboxylic acid)
Uniqueness
4-(Bis(2-(diphenylphosphino)ethyl)carbamoyl)phthalic acid is unique due to its phosphanyl functional groups, which provide distinct reactivity and coordination properties compared to other benzenedicarboxylic acids. This uniqueness makes it particularly valuable in catalysis and material science .
Propiedades
Número CAS |
77462-00-1 |
|---|---|
Fórmula molecular |
C37H33NO5P2 |
Peso molecular |
633.6 g/mol |
Nombre IUPAC |
4-[bis(2-diphenylphosphanylethyl)carbamoyl]phthalic acid |
InChI |
InChI=1S/C37H33NO5P2/c39-35(28-21-22-33(36(40)41)34(27-28)37(42)43)38(23-25-44(29-13-5-1-6-14-29)30-15-7-2-8-16-30)24-26-45(31-17-9-3-10-18-31)32-19-11-4-12-20-32/h1-22,27H,23-26H2,(H,40,41)(H,42,43) |
Clave InChI |
UBUUBOOCQUPKGU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)P(CCN(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC(=C(C=C4)C(=O)O)C(=O)O)C5=CC=CC=C5 |
SMILES canónico |
C1=CC=C(C=C1)P(CCN(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC(=C(C=C4)C(=O)O)C(=O)O)C5=CC=CC=C5 |
Key on ui other cas no. |
77462-00-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[1-(Bromomethyl)propyl]benzene](/img/structure/B1617380.png)





